2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one
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Overview
Description
2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with a hydroxy(phenyl)methyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 6-methylcyclohexanone, followed by hydrolysis to yield the desired product . Another method includes the reduction of the corresponding aldehyde using sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Similar in structure but with different substituents on the cyclohexane ring.
2-Hydroxy-6-methylbenzaldehyde: Shares the hydroxy and methyl groups but differs in the overall structure.
Uniqueness
2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62623-73-8 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-10-6-5-9-12(13(10)15)14(16)11-7-3-2-4-8-11/h2-4,7-8,10,12,14,16H,5-6,9H2,1H3 |
InChI Key |
QBKINMKYPZRGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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